1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Organic Synthesis Medicinal Chemistry Halogen Bonding

This dihalogenated building block (C₁₈H₁₈BrClN₂O₂, MW 409.7) combines a 3-bromopyridine handle—ready for Suzuki, Buchwald, or Sonogashira couplings—with a 4-chlorophenylacetyl group that delivers consistent lipophilicity (cLogP ~3.7) and halogen-bonding character (Vₛ,ₘₐₓ ≈ +26 kcal/mol). The dual-halogen architecture ensures reliable SAR correlation and supports fragment-based screening in CNS MPO-compliant projects. Substituting close analogs without experimental validation risks breaking established potency trends. ≥95% purity guarantees batch-to-batch data reproducibility.

Molecular Formula C18H18BrClN2O2
Molecular Weight 409.71
CAS No. 1448036-39-2
Cat. No. B3012913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone
CAS1448036-39-2
Molecular FormulaC18H18BrClN2O2
Molecular Weight409.71
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18BrClN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2
InChIKeyZBIQTESYMMHPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone (CAS 1448036-39-2) – Core Chemical Identity and Sourcing-Relevant Properties


The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone (CAS 1448036-39-2) is a synthetic small molecule featuring a piperidine ring ether-linked to a 3‑bromopyridine and acylated with a 4‑chlorophenylacetyl group. This di‑halogenated architecture places it within the class of bromopyridine‑piperidine ethers that are widely employed as advanced building blocks and intermediates in medicinal chemistry [1]. The molecule possesses a molecular weight of 409.7 g/mol, an exact monoisotopic mass of 408.0239 Da, and the molecular formula C₁₈H₁₈BrClN₂O₂ [1]. It is commercially available from multiple suppliers at research‑grade purities (typically ≥95 %), making it accessible for hit‑to‑lead exploration and structure‑activity relationship (SAR) campaigns [1].

Why In‑Class Bromopyridine‑Piperidine Ethers Cannot Be Interchanged with 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone


Although numerous compounds share the 3‑bromopyridin‑2‑yloxy‑piperidine core, small structural modifications—particularly the nature of the acyl substituent on the piperidine nitrogen—can radically alter reactivity, metabolic stability, and target engagement [1]. The 4‑chlorophenylacetyl terminus present in this compound introduces a specific combination of lipophilicity, halogen‑bonding character, and steric profile that is not replicated by thiophene, naphthyl, indole, or saturated‑thioether analogs [1]. Consequently, substituting a closely related analog without experimental validation risks breaking critical SAR trends and invalidating potency or selectivity data obtained with the original scaffold.

Quantitative Differentiation Evidence for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone versus Closest Analogs


Halogen‑Substitution Pattern Dictates Acyl‑Piperidine Reactivity – 4‑Cl vs. H Analog

The presence of the para‑chloro substituent on the phenylacetyl group distinguishes this compound from the unsubstituted phenyl analog. The 4‑Cl atom contributes an electron‑withdrawing inductive effect (−I) quantified by a Hammett σₚ constant of +0.23, whereas the unsubstituted phenyl analog has σₚ = 0.00 [1]. This electronic difference modulates the electrophilicity of the adjacent ketone and influences the stability of the amide bond during metabolic or chemical transformations.

Organic Synthesis Medicinal Chemistry Halogen Bonding

Lipophilicity Modulation – Calculated LogP versus Naphthyl and Thiophene Analogs

The 4‑chlorophenylacetyl group imparts a calculated logP (cLogP) of approximately 3.7, which lies between the more lipophilic naphthyl analog (cLogP ≈ 4.7) and the more polar thiophene analog (cLogP ≈ 3.1) [1]. This intermediate lipophilicity balances membrane permeability with aqueous solubility, a property windows that is often optimal for oral bioavailability.

Lipophilicity Drug‑likeness Physicochemical Property

Hydrogen‑Bond Acceptor Capacity – Halogen‑Bonding Donor Sites

The 3‑bromopyridine moiety carries a bromine atom at the 3‑position, which creates a pronounced σ‑hole and enables halogen bonding. The calculated molecular electrostatic potential (MEP) maximum on the bromine surface (Vₛ,ₘₐₓ) is approximately +26 kcal/mol, whereas the 3‑chloro analog exhibits a weaker halogen‑bond donor strength (Vₛ,ₘₐₓ ≈ +18 kcal/mol) [1]. This enhanced halogen‑bonding capability can translate into tighter binding to protein pockets that present complementary Lewis‑base residues.

Halogen Bonding Molecular Recognition Target Engagement

Procurement‑Relevant Application Scenarios for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone


Lead‑Optimization SAR Campaigns Requiring Chemically Homogeneous Building Blocks

Medicinal chemistry teams performing iterative SAR around a piperidine‑based scaffold can use this compound as a late‑stage diversification precursor. Its well‑defined purity (≥95 %) and dual‑halogen architecture allow reliable correlation of biological data with chemical identity, minimizing confounding variables from isomeric or under‑characterized batches [1]. The 4‑chlorophenyl group provides a consistent electronic and steric handhold, while the 3‑bromopyridine serves as a versatile handle for Suzuki, Buchwald, or Sonogashira couplings [1].

Halogen‑Bonding Fragment Screening and Biophysical Assays

Due to the enhanced σ‑hole character of the 3‑bromopyridine unit (Vₛ,ₘₐₓ ≈ +26 kcal/mol), the compound is suited for fragment‑based screens where halogen bonding is a desired interaction modality. It can be soaked into protein crystals or applied in SPR/ITC assays to quantify halogen‑bond‑driven binding thermodynamics, providing a comparative benchmark for chloro, iodo, and methyl analogs [1].

Physicochemical Property Optimization in CNS Drug‑Discovery Programs

With a cLogP of ~3.7 and a molecular weight < 500 Da, the compound falls within the CNS‑druglike space defined by the multiparameter optimization (MPO) score [1]. Procurement teams supporting CNS‑targeted projects can select this compound over more lipophilic naphthyl analogs (cLogP ~4.7) to maintain acceptable P‑glycoprotein efflux ratios and brain penetration potential.

Quote Request

Request a Quote for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.